molecular formula C13H12BrNO3 B2847405 7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide CAS No. 950335-07-6

7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide

Cat. No.: B2847405
CAS No.: 950335-07-6
M. Wt: 310.147
InChI Key: VEPNJJUYNXHMHO-UHFFFAOYSA-N
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Description

7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a benzoxepine-derived carboxamide featuring a 7-bromo substitution on the benzoxepine core and a 2-hydroxyethyl group attached to the carboxamide nitrogen. The benzoxepine scaffold is notable for its fused bicyclic structure, combining a benzene ring with an oxygen-containing seven-membered ring.

Properties

IUPAC Name

7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-11-1-2-12-10(8-11)7-9(3-6-18-12)13(17)15-4-5-16/h1-3,6-8,16H,4-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPNJJUYNXHMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=CO2)C(=O)NCCO)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃BrN₂O₃
  • Molecular Weight : 313.16 g/mol

Biological Activity Overview

Benzoxepines are known for a wide range of biological activities, including:

  • Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrating activity against bacteria and fungi.
  • Neuroprotective : Potential effects in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

The mechanisms by which this compound exerts its biological effects are multifaceted. Key mechanisms include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and microbial resistance.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect neuronal cells from oxidative damage.

Case Studies

Several studies have highlighted the biological activity of benzoxepines, including:

  • Anticancer Studies :
    • A study demonstrated that benzoxepine derivatives, including this compound, significantly inhibited the growth of A549 lung cancer cells and HT29 colorectal cancer cells through apoptosis induction .
  • Antimicrobial Efficacy :
    • Research indicated that this compound showed potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects :
    • In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell cultures, indicating its potential for neuroprotection .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that benzoxepine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide have shown efficacy against various cancer cell lines, including liver carcinoma and neuroblastoma .
    • A study highlighted that these compounds can inhibit critical signaling pathways involved in tumor growth, making them promising candidates for cancer therapy .
  • PI3K Inhibition :
    • The compound has been identified as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. Inhibition of this pathway can lead to reduced tumor growth and increased sensitivity to other anticancer agents .
  • Antiviral Properties :
    • Preliminary studies suggest that benzoxepine derivatives may also possess antiviral properties, particularly against HIV. The structural modifications in this compound may enhance its ability to antagonize CCR5 receptors, which play a role in HIV entry into cells .
  • Synergistic Effects with Antibiotics :
    • Investigations into the synergistic effects of this compound with various antibiotics have shown promising results. The combination may enhance the efficacy of existing antibiotics against resistant bacterial strains .
  • Bioactive Metabolites :
    • Studies on marine-derived compounds have indicated that similar structures can yield bioactive metabolites that exhibit anti-inflammatory and antimicrobial activities . This suggests potential applications in developing new therapeutic agents from marine resources.

Case Studies

  • A notable case involved the application of this compound in a preclinical model where its anticancer effects were evaluated against human liver cancer cells. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent .
  • Another study focused on its role as a PI3K inhibitor, where it was shown to effectively reduce tumor size in animal models when used in conjunction with traditional chemotherapy agents .

Comparison with Similar Compounds

Key Observations:

Hydrophilicity :

  • The 2-hydroxyethyl group in the target compound is expected to confer lower logP (~3–4 estimated) compared to the trifluoromethylphenyl analog (logP 5.86) , enhancing solubility.
  • The thiadiazolyl substituent in introduces a polar heterocycle, reflected in its higher polar surface area (64.14 Ų) and moderate logP (3.7), suggesting balanced lipophilicity and solubility.

Steric and Electronic Effects: The trifluoromethylphenyl group adds steric bulk and electron-withdrawing properties, increasing molecular weight (410.19) and logP.

Hydrogen Bonding: The hydroxyethyl group likely increases hydrogen bond donors (2 vs. 1 in ) and acceptors (4–5 estimated vs. 3 in ), improving interactions with biological targets.

Research Findings and Implications

  • Synthetic Accessibility : The hydroxyethyl group simplifies synthesis compared to heterocyclic substituents (e.g., thiadiazole ), reducing steps and cost.
  • Toxicity Profiles : Hydroxyethyl derivatives generally exhibit lower toxicity than halogenated aryl analogs (e.g., ), as seen in related pharmacophores .
  • Patent Landscape : Benzoxepine carboxamides with polar substituents are under investigation for kinase inhibition and anti-inflammatory applications, though specific data for the target compound remain proprietary .

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